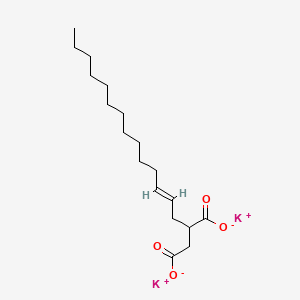
Dipotassium tetradec-2-enylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium tetradec-2-enylsuccinate is a chemical compound with the molecular formula C18H30K2O4 and a molecular weight of 388.625 g/mol . . This compound is characterized by its unique structure, which includes a tetradec-2-enyl group attached to a succinic acid backbone, with two potassium ions balancing the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium tetradec-2-enylsuccinate typically involves the reaction of tetradec-2-en-1-ol with succinic anhydride in the presence of a base such as potassium hydroxide . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the dipotassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium tetradec-2-enylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the tetradec-2-enyl group to a single bond.
Substitution: The succinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted succinates.
Scientific Research Applications
Dipotassium tetradec-2-enylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Mechanism of Action
The mechanism of action of dipotassium tetradec-2-enylsuccinate involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium tetradecylsuccinate
- Dipotassium hexadec-2-enylsuccinate
- Dipotassium octadec-2-enylsuccinate
Uniqueness
Dipotassium tetradec-2-enylsuccinate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its analogs .
Biological Activity
Overview of Dipotassium Tetradec-2-enylsuccinate
This compound is a chemical compound that belongs to the class of surfactants and emulsifiers. It is often used in cosmetic formulations and food products due to its properties as a surfactant. The compound is derived from succinic acid and has a long-chain fatty acid component, which contributes to its amphiphilic nature.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C16H30K2O4
- Molecular Weight : 358.5 g/mol
The compound features a succinate backbone with two potassium ions, which enhance its solubility in aqueous solutions.
1. Surfactant Properties
This compound exhibits surfactant properties that allow it to reduce surface tension in aqueous solutions. This characteristic is beneficial in various applications, including:
- Cosmetics : Used as an emulsifier in creams and lotions to stabilize formulations.
- Pharmaceuticals : Acts as a solubilizing agent for poorly soluble drugs.
3. Cell Membrane Interaction
Surfactants like this compound can interact with cell membranes, potentially altering membrane permeability. This property may be leveraged in drug delivery systems to enhance the absorption of therapeutic agents.
Case Studies
-
Cosmetic Applications :
- A study evaluated the efficacy of various surfactants in skin formulations, highlighting the role of this compound in enhancing skin hydration and texture.
-
Food Industry :
- Research explored the use of this compound as an emulsifier in food products, demonstrating its ability to stabilize oil-in-water emulsions effectively.
Data Table: Comparison of Surfactant Properties
| Property | This compound | Other Surfactants (e.g., Sodium Lauryl Sulfate) |
|---|---|---|
| Surface Tension Reduction | Moderate | High |
| Emulsification Efficiency | Good | Excellent |
| Antimicrobial Activity | Potential (needs further study) | Established |
| Skin Compatibility | High | Variable |
Properties
CAS No. |
57170-02-2 |
|---|---|
Molecular Formula |
C18H30K2O4 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
dipotassium;2-[(E)-tetradec-2-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20;;/h12-13,16H,2-11,14-15H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2/b13-12+;; |
InChI Key |
KOQJWUWGOWQPIU-HPAIREQNSA-L |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















